molecular formula C9H6N2O5 B6259372 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 172161-92-1

5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6259372
CAS No.: 172161-92-1
M. Wt: 222.2
InChI Key:
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Description

5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or altered physiological function. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, indole derivatives are often metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The metabolic pathways of this compound may also influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 5-methoxyindole followed by oxidation and cyclization reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

    Reduction: 5-Amino-7-nitro-2,3-dihydro-1H-indole-2,3-dione.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the indole ring.

Scientific Research Applications

5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole-2,3-dione: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitroindole-2,3-dione:

    5-Methoxy-3-nitroindole: The nitro group is at a different position, leading to variations in its chemical behavior.

Uniqueness

5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

172161-92-1

Molecular Formula

C9H6N2O5

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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